molecular formula C19H23N3O4S B2790484 N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine CAS No. 862793-45-1

N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine

Cat. No. B2790484
CAS RN: 862793-45-1
M. Wt: 389.47
InChI Key: LWODRBXRFNTRAZ-UHFFFAOYSA-N
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Description

Furan derivatives, such as the one you mentioned, are commonly used in organic chemistry due to their reactivity and versatility . They often serve as key intermediates in the synthesis of complex organic molecules .


Molecular Structure Analysis

The molecular structure of furan derivatives can be quite complex. For instance, the thiazolo[3,4-a]benzimidazole group, consisting of a benzimidazole unit fused to a thiazole ring, is bonded to a furan-2-yl-methylene moiety . The exact structure of your specific compound would require further analysis.


Chemical Reactions Analysis

Furan derivatives are known for their reactivity. They can undergo many reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . They can also undergo formylation, D-labeling, and isotope-shift .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary. For instance, [2-amino-1-(furan-2-yl)ethyl]dimethylamine, a related compound, has a molecular formula of C8H14N2O and an average mass of 154.210 Da .

Mechanism of Action

N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine inhibitor acts by inhibiting the demethylase activity of this compound, which is involved in the regulation of energy homeostasis and adipogenesis. This compound demethylates N6-methyladenosine (m6A) in messenger RNA (mRNA), which affects mRNA stability and translation. By inhibiting this compound, this compound inhibitor increases m6A levels in mRNA, leading to changes in gene expression and metabolism.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to reduce body weight and adiposity in animal models of obesity, as well as improve glucose tolerance and insulin sensitivity. This compound inhibitor has also been shown to reduce food intake and increase energy expenditure, suggesting its potential as a treatment for obesity and related metabolic disorders. In addition, this compound inhibitor has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells, suggesting its potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine inhibitor has several advantages for lab experiments, including its potency and specificity for this compound inhibition. However, this compound inhibitor also has some limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

Future Directions

For N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine inhibitor research include further studies to determine its safety and efficacy in humans, as well as its potential use in combination with other therapies for the treatment of obesity, type 2 diabetes, and cancer. In addition, further studies are needed to determine the optimal dosing and administration of this compound inhibitor, as well as its potential for development as a therapeutic agent.

Synthesis Methods

N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine inhibitor can be synthesized using a multi-step synthetic route that involves the reaction of 2-furylboronic acid with 4-chloro-5-methyl-2-nitrobenzoic acid, followed by reduction of the nitro group, and then reaction with tosyl chloride to form the tosylate. The tosylate is then reacted with N,N-dimethylpropane-1,3-diamine to yield this compound inhibitor.

Scientific Research Applications

N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine inhibitor has been extensively studied for its potential therapeutic applications in the treatment of obesity and related metabolic disorders. It has been shown to inhibit this compound activity and reduce body weight and adiposity in animal models of obesity. This compound inhibitor has also been shown to improve glucose tolerance and insulin sensitivity, suggesting its potential as a treatment for type 2 diabetes. In addition, this compound inhibitor has been studied for its potential role in cancer therapy, as this compound has been implicated in cancer development and progression.

Safety and Hazards

The safety and hazards associated with furan derivatives can vary greatly depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

properties

IUPAC Name

N-[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-14-7-9-15(10-8-14)27(23,24)19-18(20-11-5-12-22(2)3)26-17(21-19)16-6-4-13-25-16/h4,6-10,13,20H,5,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWODRBXRFNTRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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